(2S)-1-{4-phenyl-5-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-imidazol-1-yl}propan-2-ol
Description
The compound (2S)-1-{4-phenyl-5-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-imidazol-1-yl}propan-2-ol
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an imidazole ring, a pyrazole ring, and a phenyl ring . The exact 3D conformation would depend on the specific conditions and environment.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The compoundThis compound
likely has similar solubility properties.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its biological activities, and potential applications in medicine or other fields. Pyrazoles and imidazoles are both important scaffolds in medicinal chemistry, and there is ongoing research into their potential uses .
Properties
IUPAC Name |
(2S)-1-[4-phenyl-5-[4-(pyrazol-1-ylmethyl)phenyl]imidazol-1-yl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-17(27)14-25-16-23-21(19-6-3-2-4-7-19)22(25)20-10-8-18(9-11-20)15-26-13-5-12-24-26/h2-13,16-17,27H,14-15H2,1H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBQKNMXBVLSEV-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC(=C1C2=CC=C(C=C2)CN3C=CC=N3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC(=C1C2=CC=C(C=C2)CN3C=CC=N3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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